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Compound of Interest

Compound Name: 3-Chloro-8-nitroisoquinoline

Cat. No.: B1512987

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals interested in the chemical properties, synthesis, and potential
applications of 3-chloro-8-nitroisoquinoline. This substituted heterocyclic compound
represents a valuable scaffold in medicinal chemistry, offering multiple avenues for synthetic
elaboration to generate novel molecular entities with potential therapeutic value.

Core Molecular Identity and Physicochemical
Properties

3-Chloro-8-nitroisoquinoline is a derivative of the isoquinoline bicyclic heterocycle,
functionalized with a chlorine atom at the 3-position and a nitro group at the 8-position. These
substitutions significantly influence the molecule's electronic properties and reactivity, making it
a versatile intermediate for further chemical modification.

The fundamental molecular attributes are summarized below. The molecular formula is
CoHsCIN202 and the molecular weight is 208.6 g/mol [1].
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Property Value Source
IUPAC Name 3-chloro-8-nitroisoquinoline

CAS Number 1374652-50-2 [1]
Molecular Formula CoHsCIN20:2 [1]
Molecular Weight 208.6 g/mol [1]
Predicted Boiling Point 376.8 +27.0 °C [1]
Predicted Density 1.484 + 0.06 g/cm?3 [1]

Strategic Synthesis Pathway

The synthesis of 3-chloro-8-nitroisoquinoline is most logically achieved via the targeted
chlorination of a suitable precursor, 8-nitroisoquinolin-3-ol (which exists in tautomeric
equilibrium with 8-nitroisoquinolin-3(2H)-one). This approach leverages established and reliable
chemical transformations common in heterocyclic chemistry.

The overall strategy involves two key stages:

o Formation of the 8-Nitroisoquinoline Core: Synthesis of the 8-nitroisoquinolin-3-ol
intermediate.

o Deoxychlorination: Conversion of the hydroxyl group at the C3 position to a chloro group.

The rationale for this pathway is rooted in regiochemical control. Introducing the nitro group first
onto the isoquinoline scaffold directs subsequent functionalization. The conversion of a
hydroxyl or keto group to a chloride is a high-yielding and well-understood process, typically
employing reagents like phosphorus oxychloride (POCIs). This method is a standard procedure
for analogous heterocyclic systems|[2].

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://m.chemicalbook.com/chemicalproductproperty_ru_cb62616364.htm
https://m.chemicalbook.com/chemicalproductproperty_ru_cb62616364.htm
https://m.chemicalbook.com/chemicalproductproperty_ru_cb62616364.htm
https://m.chemicalbook.com/chemicalproductproperty_ru_cb62616364.htm
https://m.chemicalbook.com/chemicalproductproperty_ru_cb62616364.htm
https://www.benchchem.com/product/b1512987?utm_src=pdf-body
https://pdf.benchchem.com/1459/An_In_depth_Technical_Guide_to_the_Synthesis_of_3_Chloro_6_nitroisoquinolin_1_ol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1512987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Stage 1: Precursor Synthesis

[Suitable Benzene Derivative] Proposed workflow for the synthesis of 3-chloro-8-nitroisoquinoline.
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Stage 2: Chlorination
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Caption: Proposed workflow for the synthesis of 3-chloro-8-nitroisoquinoline.

Chemical Reactivity and Applications in Drug
Discovery

The chemical architecture of 3-chloro-8-nitroisoquinoline provides two primary reaction sites,
making it a valuable building block for creating diverse chemical libraries.

» Nucleophilic Aromatic Substitution (SnAr) at C3: The chlorine atom at the 3-position is
activated by the ring nitrogen and is susceptible to displacement by a wide range of
nucleophiles. This allows for the facile introduction of amines, thiols, alkoxides, and other
functional groups, enabling the exploration of structure-activity relationships (SAR).

» Reduction of the Nitro Group at C8: The nitro group can be readily reduced to an amino
group (8-amino-3-chloroisoquinoline) using standard reducing agents (e.g., SnClz, Hz/Pd-C).
This resulting aniline-type amine is a key functional group for amide bond formation,
sulfonylation, and other derivatizations[3].

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1512987?utm_src=pdf-body-img
https://www.benchchem.com/product/b1512987?utm_src=pdf-body
https://www.benchchem.com/product/b1512987?utm_src=pdf-body
https://www.benchchem.com/es/product/b2962685
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1512987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in
numerous natural products and synthetic drugs. The incorporation of chlorine is a common
strategy in drug design to enhance metabolic stability, improve membrane permeability, and
increase binding affinity[4]. Furthermore, substituted quinoline and isoquinoline derivatives,
particularly those with halogen and nitro functionalities, have demonstrated significant potential
as antimicrobial agents[5][6]. The dual functionality of 3-chloro-8-nitroisoquinoline allows for
the synthesis of complex molecules that could interact with biological targets such as DNA,
enzymes, or cellular receptors[3].

Experimental Protocol: Synthesis of 3-Chloro-8-
nitroisoquinoline

This section details a representative protocol for the deoxychlorination of 8-nitroisoquinolin-3-
ol. This procedure is adapted from standard methodologies for the chlorination of related
heterocyclic ketones[2].

Objective: To convert 8-nitroisoquinolin-3-ol to 3-chloro-8-nitroisoquinoline.
Materials:

¢ 8-Nitroisoquinolin-3-ol (1.0 eq)

e Phosphorus oxychloride (POCIs) (5-10 eq)

e N,N-Dimethylformamide (DMF) (catalytic amount)

e Dichloromethane (DCM)

o Saturated agueous sodium bicarbonate (NaHCO3s) solution

e Brine (saturated agueous NacCl)

e Anhydrous sodium sulfate (Na2S0Oa4)

« Silica gel for column chromatography

o Ethyl acetate/Hexanes solvent system
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Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stir bar, add 8-nitroisoquinolin-3-ol (1.0 eq). The entire apparatus should be oven-dried and
assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from
reacting with the POCIs.

o Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCls, 5-10 eq) to
the flask, followed by a catalytic drop of DMF. The addition of DMF facilitates the reaction.

o Causality Insight: POCIs is a powerful dehydrating and chlorinating agent. The hydroxyl
group of the tautomeric precursor attacks the phosphorus atom, which, after a series of
steps, results in its conversion to a good leaving group that is subsequently displaced by a
chloride ion. DMF acts as a catalyst to form the reactive Vilsmeier reagent in situ,
accelerating the chlorination.

» Reaction Execution: Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 2-4
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
material is fully consumed.

o Workup & Quenching: After cooling the mixture to room temperature, carefully remove the
excess POCIs under reduced pressure (distillation). Caution: This step must be performed in
a well-ventilated fume hood. Cautiously pour the resulting residue onto crushed ice with
vigorous stirring. This exothermically quenches the remaining POCIs.

o Neutralization & Extraction: Neutralize the acidic agueous mixture by slowly adding saturated
NaHCOs solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory
funnel and extract the product with dichloromethane (3x).

» Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous
NazSO0s, filter, and concentrate the solvent under reduced pressure to yield the crude
product.

 Purification: Purify the crude residue by flash column chromatography on silica gel using an
appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to afford pure 3-chloro-
8-nitroisoquinoline.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1512987?utm_src=pdf-body
https://www.benchchem.com/product/b1512987?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1512987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

References

Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of
chloro-containing molecules for drug discovery: A critical review. Journal of the Saudi
Chemical Society, 24(11), 891-919. Available at: [Link]4]

Prachayasittikul, V., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro
derivatives as antimicrobial agents. Bio-Ethanol, 2(1). Available at: [Link]5]

ResearchGate. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as
antimicrobial agents. Available at: [Link]6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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